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Compound of Interest

2-Chloro-4,6-dimethyl-3-
Compound Name:
nitropyridine

cat. No.: B2972887

An In-Depth Technical Guide to 2-Chloro-4,6-dimethyl-3-nitropyridine: Properties, Synthesis,
and Reactivity

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4,6-dimethyl-3-
nitropyridine, a functionalized heterocyclic compound. We delve into its fundamental chemical
and physical properties, nomenclature, and safety information. The core of this document
focuses on the molecule's reactivity, governed by the principles of nucleophilic aromatic
substitution (SNAr), and outlines a detailed, field-proven synthetic protocol. This guide is
intended for researchers, chemists, and drug development professionals who can leverage this
versatile pyridine derivative as a key building block in the synthesis of complex molecular
architectures for pharmaceutical and agrochemical applications.

Nomenclature and Chemical Identity

Correctly identifying a chemical entity is the foundation of all subsequent research and
development. 2-Chloro-4,6-dimethyl-3-nitropyridine is systematically named according to
IUPAC conventions, but is also referenced by various synonyms and registry numbers in
commercial and academic databases.

The IUPAC name for the compound is 2-chloro-4,6-dimethyl-3-nitropyridine[1].
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Identifier Value

Molecular Formula C7H7CIN202[1][2]

Molecular Weight 186.59 g/mol [1]

CAS Number 89793-09-9[1]

IUPAC InChi INChl=1S/C7H7CIN202/c1-4-3-5(2)9-
7(8)6(4)10(11)12/h3H,1-2H3[1]

IUPAC InChlKey NZEYMNVLIWPZDW-UHFFFAOYSA-N[1]

Canonical SMILES CC1=CC(=NC(=C1--INVALID-LINK--[O-])CI)C[1]

Pyridine, 2-chloro-4,6-dimethyl-3-nitro-[1]; 6-

Common Synonyms ) ] o
chloro-2,4-dimethyl-5-nitropyridine[3]

Physicochemical Properties and Safety Data

Understanding the physical properties and hazard profile of a compound is critical for safe
handling, experimental design, and process scale-up.

Physicochemical Data

While specific experimental data for this exact isomer is sparse, properties can be predicted
and inferred from closely related analogs like 4-Chloro-2,6-dimethyl-3-nitropyridine.
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Property Value / Description

Expected to be a white to light yellow crystalline

Appearance o o
solid, similar to its isomers[4].
] ] The related isomer, 4-Chloro-2,6-dimethyl-3-
Melting Point ) o ) )
nitropyridine, has a melting point of 71-75 °C[4].
Purit Commercially available with purity typically
uri
Y >98% (GC)[4].
Store in a cool, dry place under an inert
Storage atmosphere. Recommended storage

temperature is 2 - 8 °C[4].

GHS Hazard and Safety Information

Based on depositor-supplied GHS classifications, 2-Chloro-4,6-dimethyl-3-nitropyridine is
considered a hazardous substance. Appropriate personal protective equipment (PPE),
including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be
conducted in a well-ventilated fume hood.

GHS Classification Hazard Statement

Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed[1].

Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation[1].

Serious Eye Damage/Irritation (Category 2A) H319: Causes serious eye irritation[1].
STOT, Single Exposure (Category 3) H335: May cause respiratory irritation[1].

Core Reactivity: The Chemistry of an Activated
Pyridine Ring

The reactivity of 2-Chloro-4,6-dimethyl-3-nitropyridine is dominated by the electronic
properties of its substituted pyridine ring. The inherent electron-deficient nature of the pyridine
nitrogen, combined with the potent electron-withdrawing capabilities of the nitro group at the C3
position, renders the ring highly susceptible to nucleophilic attack.
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The chlorine atom at the C2 position is an excellent leaving group, strategically positioned for
displacement. This electronic arrangement makes Nucleophilic Aromatic Substitution (SNAr)
the principal and most synthetically useful reaction pathway for this molecule[5][6].

The SNAr Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

» Nucleophilic Attack: A nucleophile attacks the electrophilic carbon atom at the C2 position
(the carbon bearing the chlorine). This is typically the rate-determining step and results in the
formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

e Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the
chloride leaving group, yielding the substituted product.

The stability of the Meisenheimer complex is key to the facility of this reaction. The negative
charge is effectively delocalized across the pyridine ring and, crucially, onto the oxygen atoms
of the nitro group, which provides a powerful thermodynamic sink.

Step 1: Addition
2-Chloro-4,6-dimethyl- Rate-Determining Meisenheimer Complex 2: Elimination
3-nitropyridine + Nu~ (Resonance Stabilized Intermediate)

Substituted Product + ClI~

Click to download full resolution via product page

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Synthesis and Purification Protocol

While numerous methods exist for the synthesis of substituted chloronitropyridines, a robust
and logical pathway for 2-Chloro-4,6-dimethyl-3-nitropyridine starts from a commercially
available lutidine derivative. The following protocol is based on well-established transformations
in pyridine chemistry, analogous to the synthesis of related compounds like 2-chloro-3-nitro-6-
methylpyridine[7].

Pillar of Expertise: The choice of starting material (2-amino-4,6-dimethylpyridine) and the
sequence of nitration followed by a Sandmeyer-type reaction is a classic and reliable strategy.
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Nitrating first places the nitro group ortho and para to the activating amino group, directing it to
the 3- and 5-positions. The subsequent diazotization and substitution specifically replace the
amino group, preserving the regiochemistry.

Step 1: Nitration
H2S04, HNOs NaNOz, HCI

. . - 0-10 °C 2-Amino-4,6-dimethyl- 0-5°C [ Diazonium Salt Intermediate | CuCl, heat _ | 2-Chloro-4,6-dimethyl-
2-Amino-4,6-dimethylpyridine 3-nitropyridine | (in situ) 3-nitropyridine

Step 2: Diazotization & Chlorination

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 2-Chloro-4,6-dimethyl-3-nitropyridine.

Step-by-Step Experimental Protocol
Step 1: Nitration of 2-Amino-4,6-dimethylpyridine

e Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer,
and a dropping funnel, add concentrated sulfuric acid (5 equivalents). Cool the flask in an
ice-salt bath to 0-5 °C.

o Addition of Starting Material: Slowly add 2-amino-4,6-dimethylpyridine (1 equivalent) portion-
wise, ensuring the internal temperature does not exceed 10 °C. The formation of the
pyridinium salt is highly exothermic.

 Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and
concentrated sulfuric acid (2 equivalents) in the dropping funnel. Add this mixture dropwise
to the reaction flask over 1-2 hours, maintaining the internal temperature below 10 °C.

o Causality Insight: Strict temperature control is essential to prevent runaway reactions and
the formation of undesired byproducts from over-nitration.

e Reaction: After the addition is complete, allow the mixture to stir at 0-10 °C for an additional
2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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o Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice. The product
will precipitate. Neutralize the acidic solution by the slow addition of a saturated sodium
bicarbonate solution or aqueous ammonia until the pH is ~7.

« |solation: Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under
vacuum to yield crude 2-amino-4,6-dimethyl-3-nitropyridine.

Step 2: Diazotization and Sandmeyer Chlorination

e Setup: Suspend the crude amino-nitropyridine from Step 1 in a mixture of concentrated
hydrochloric acid and water in a reaction vessel. Cool the suspension to 0-5 °C in an ice-salt
bath.

» Diazotization: Dissolve sodium nitrite (1.2 equivalents) in a minimal amount of cold water.
Add this solution dropwise to the reaction suspension. A slight excess of nitrous acid should
be maintained (test with starch-iodide paper).

o Causality Insight: The diazonium salt intermediate is unstable at higher temperatures.
Maintaining a low temperature is critical for safety and yield.

o Sandmeyer Reaction: In a separate flask, prepare a solution of copper(l) chloride (CuCl, 1.3
equivalents) in concentrated hydrochloric acid. Add the cold diazonium salt solution from the
previous step to the CuCl solution in portions. Effervescence (N2 gas) will be observed.

e Reaction Completion: After the addition is complete, warm the reaction mixture to room
temperature and then gently heat to 50-60 °C for 1 hour to ensure complete decomposition
of the diazonium salt.

o Extraction and Purification (Self-Validation): Cool the reaction mixture to room temperature
and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x
volumes). Combine the organic layers, wash with water and then brine, and dry over
anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product
can be purified by column chromatography on silica gel or by recrystallization from a suitable
solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 2-Chloro-4,6-
dimethyl-3-nitropyridine.
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Applications in Drug Development and
Agrochemicals

2-Chloro-4,6-dimethyl-3-nitropyridine is not typically an end-product but rather a high-value
intermediate. Its utility stems from the ease with which the C2-chloro substituent can be
displaced by a wide variety of nucleophiles.

e Pharmaceutical Development: This building block is ideal for constructing libraries of novel
compounds for drug discovery. The pyridine core is a common motif in medicinal chemistry.
By reacting it with various amines, alcohols, thiols, or other nucleophiles, chemists can
rapidly synthesize analogs of potential therapeutic agents, particularly in areas like oncology
and anti-inflammatory research[4][8]. The nitro group can be subsequently reduced to an
amine, providing a secondary site for diversification[6].

o Agrochemical Synthesis: In agricultural science, many herbicides and pesticides incorporate
substituted pyridine rings. The reactivity profile of this compound allows for its use as a
precursor in the synthesis of new agrochemicals where the nitro group can contribute to the
biological activity of the final product[4].

Conclusion

2-Chloro-4,6-dimethyl-3-nitropyridine is a synthetically versatile and reactive building block.
Its value is rooted in the predictable and efficient nucleophilic aromatic substitution chemistry it
undergoes, enabled by the electronic activation from its nitro group and pyridine nitrogen. The
robust synthesis protocol and clear reactivity principles outlined in this guide provide
researchers with the necessary technical foundation to safely and effectively utilize this
compound in the creation of novel and complex molecules for a wide range of scientific
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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